molecular formula C15H16N2O3 B13863004 3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one

3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one

Cat. No.: B13863004
M. Wt: 272.30 g/mol
InChI Key: QPSJJQCECVAHMX-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one is a compound that belongs to the class of 3-hydroxy-pyridin-4-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholine ring and the phenyl group attached to the pyridinone core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one typically involves the condensation of 4-chloro-3-hydroxypyridine with 4-morpholinylaniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-oxo-1-(4-morpholin-4-ylphenyl)pyridin-4-one.

    Reduction: Formation of 3-hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-amine.

    Substitution: Formation of halogenated derivatives of the phenyl group.

Scientific Research Applications

3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one involves its interaction with specific molecular targets. For instance, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines like dopamine. This increases the availability of dopamine in the brain, which is beneficial for treating conditions like Parkinson’s disease . Additionally, its antibacterial activity is mediated by disrupting the integrity of bacterial cell membranes and inhibiting cell metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. Additionally, the phenyl group provides opportunities for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3-hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one

InChI

InChI=1S/C15H16N2O3/c18-14-5-6-17(11-15(14)19)13-3-1-12(2-4-13)16-7-9-20-10-8-16/h1-6,11,19H,7-10H2

InChI Key

QPSJJQCECVAHMX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3C=CC(=O)C(=C3)O

Origin of Product

United States

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